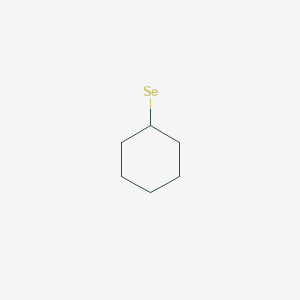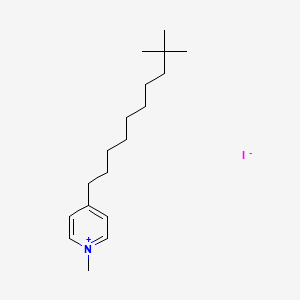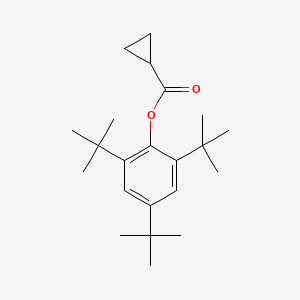![molecular formula C14H25NO3SSi B14308836 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline CAS No. 111210-01-6](/img/structure/B14308836.png)
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is an organosilicon compound with the molecular formula C14H25NO3SSi. This compound features a triethoxysilyl group attached to an ethyl chain, which is further connected to a sulfanyl group and an aniline moiety. The presence of both silicon and sulfur in its structure makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline typically involves the reaction of 2-chloroethyltriethoxysilane with aniline in the presence of a base, such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the aniline group. The reaction is usually carried out in an organic solvent like toluene or dichloromethane, under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of catalysts, such as transition metal complexes, can further enhance the reaction efficiency.
化学反应分析
Types of Reactions
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Halides, alkoxides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted silanes.
科学研究应用
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used to modify surfaces of biomaterials to enhance their biocompatibility and functionality.
Industry: The compound is used in the production of silicone-based materials, adhesives, and coatings.
作用机制
The mechanism of action of 2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline largely depends on its functional groups. The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds, which are crucial in the formation of silicone-based materials. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The aniline moiety can engage in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
2-{[2-(Trimethoxysilyl)ethyl]sulfanyl}aniline: Similar structure but with methoxy groups instead of ethoxy groups.
2-{[2-(Triethoxysilyl)ethyl]thio}aniline: Similar structure but with a thioether linkage instead of a sulfanyl group.
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline is unique due to the combination of its triethoxysilyl, sulfanyl, and aniline groups. This combination imparts distinct chemical reactivity and versatility, making it suitable for a wide range of applications in different fields.
属性
CAS 编号 |
111210-01-6 |
|---|---|
分子式 |
C14H25NO3SSi |
分子量 |
315.51 g/mol |
IUPAC 名称 |
2-(2-triethoxysilylethylsulfanyl)aniline |
InChI |
InChI=1S/C14H25NO3SSi/c1-4-16-20(17-5-2,18-6-3)12-11-19-14-10-8-7-9-13(14)15/h7-10H,4-6,11-12,15H2,1-3H3 |
InChI 键 |
GXOUJCSQYLFVKK-UHFFFAOYSA-N |
规范 SMILES |
CCO[Si](CCSC1=CC=CC=C1N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



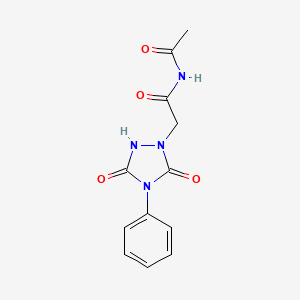
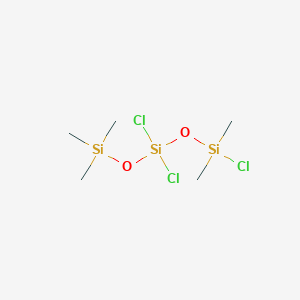
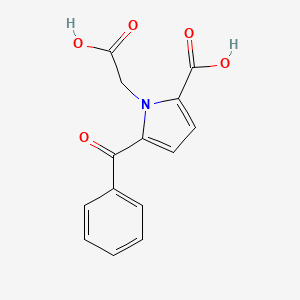

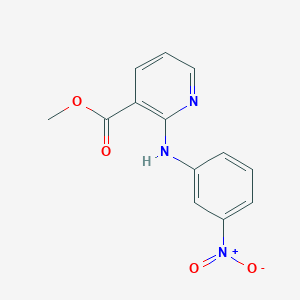
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![Methyl chloro[2-(2,6-dimethylphenyl)hydrazinylidene]acetate](/img/structure/B14308804.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
![1-Methyl-4-[2-(phenylselanyl)dec-2-ene-1-sulfonyl]benzene](/img/structure/B14308806.png)
